molecular formula C19H13ClFN3O4S B10857438 URAT1 inhibitor 8

URAT1 inhibitor 8

Cat. No.: B10857438
M. Wt: 433.8 g/mol
InChI Key: LSWMNYFPGSRIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

URAT1 inhibitor 8 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 is responsible for the reabsorption of urate, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout .

Preparation Methods

The synthesis of URAT1 inhibitor 8 involves several steps. One common synthetic route includes the coupling reaction of carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

URAT1 inhibitor 8 undergoes various chemical reactions, including:

Scientific Research Applications

URAT1 inhibitor 8 has several scientific research applications:

Mechanism of Action

URAT1 inhibitor 8 exerts its effects by inhibiting the activity of urate transporter 1 (URAT1). URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels . This mechanism is beneficial for the treatment of hyperuricemia and gout.

Comparison with Similar Compounds

URAT1 inhibitor 8 can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H13ClFN3O4S

Molecular Weight

433.8 g/mol

IUPAC Name

4-[3-chloro-4-(hydroxymethyl)phenoxy]-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H13ClFN3O4S/c20-17-8-15(3-1-12(17)11-25)28-18-5-4-16(7-13(18)9-22)29(26,27)24-19-6-2-14(21)10-23-19/h1-8,10,25H,11H2,(H,23,24)

InChI Key

LSWMNYFPGSRIIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.